molecular formula C9H19BO3 B108313 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 61676-62-8

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B108313
CAS No.: 61676-62-8
M. Wt: 186.06 g/mol
InChI Key: MRWWWZLJWNIEEJ-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C9H19BO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis, particularly in the formation of boronic acid esters. This compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isopropoxyboronic acid pinacol ester, is arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical processes.

Mode of Action

This compound acts as a reagent in the borylation of arenes . Borylation is a chemical process where a boron atom is introduced into an organic molecule. This process is significant in the field of organic synthesis, as it allows for the formation of carbon-boron bonds, which can be further transformed into various functional groups.

Biochemical Pathways

The borylation of arenes leads to the formation of arylboronic esters . These compounds are versatile intermediates in organic synthesis and can be used in various transformations, including Suzuki-Miyaura cross-coupling reactions. This pathway allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The primary result of the action of this compound is the formation of arylboronic esters . These compounds are valuable in organic synthesis, leading to the production of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is sensitive to moisture , indicating that its stability and efficacy could be compromised in humid conditions. Additionally, the compound is flammable , necessitating careful handling and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacolborane with isopropyl acetate. The reaction typically occurs under mild conditions, with the mixture being heated to around 90°C for 12-16 hours. The completion of the reaction is monitored using gas chromatography, ensuring that the pinacol content is less than 4.0% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is often distilled to collect the product, which boils at approximately 174-178°C .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Borylation: Typically involves the use of palladium catalysts and bases such as potassium carbonate.

    Suzuki Coupling: Requires palladium catalysts and bases like sodium hydroxide or potassium phosphate.

Major Products:

Scientific Research Applications

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Isopropoxyboronic acid pinacol ester
  • Isopropyl pinacol borate

Uniqueness: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and reactivity under mild conditions. Its ability to form boronic acid esters efficiently makes it a preferred reagent in organic synthesis compared to other similar compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWWWZLJWNIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407552
Record name 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61676-62-8
Record name Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61676-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Synthesis routes and methods

Procedure details

A 5 L 4-neck flask equipped with a reflux condenser, mechanical stirrer, N2 inlet, and thermowell was flushed well with N2 and charged with isopropyl borate (2.673 L, 11.5 mol, 1.15 equiv) and pinacol (1.179 kg, 10 mol). The resulting mixture was heated at reflux) (80-85° for overnight. The mixture was then cooled to room temperature, transferred to a 5 L 4-neck flask equipped with a 24 inch Vigreux column, magnetic stirrer, and thermowell. The mixture was distilled at atmospheric pressure under nitrogen. After the low boiling fraction (bp 90-180°) which contained predominately 2-propanol and isopropyl borate (GC analysis) was removed, the completed distillation afforded 2-isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane (10, 1.628 kg, 1.86 Kg theoretical, 87.5%) as a colorless liquid (bp 180-185° C. with GC purity>97.5%). This material was stored in Sure/Seal bottles to minimize hydrolysis.
Quantity
2.673 L
Type
reactant
Reaction Step One
Quantity
1.179 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?

A1: this compound serves as a reagent for introducing boronate ester groups into organic molecules. These boronate esters are versatile intermediates, particularly valuable in Suzuki cross-coupling reactions. [, , ]

Q2: Can you describe a specific example of how this compound is used to synthesize a specific class of compounds?

A2: One example is its use in the synthesis of indoles. A research study describes a method where this compound reacts with a titanium alkylidene intermediate, derived from an ester, to form a boronate-bearing enol ether. This enol ether then undergoes acid-catalyzed cyclization to yield an indole with a boronate group. This group allows for further modifications through Suzuki coupling reactions, diversifying the library of synthesized indoles. []

Q3: How does the use of this compound contribute to the field of medicinal chemistry?

A4: The ability to easily introduce boronate esters using this compound, followed by Suzuki coupling, significantly broadens the possibilities for synthesizing diverse compound libraries. This diversity is crucial in medicinal chemistry for exploring structure-activity relationships and developing new drug candidates. []

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